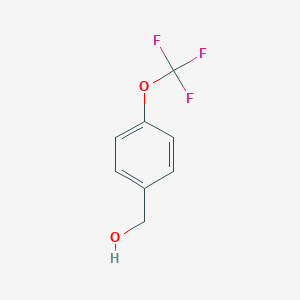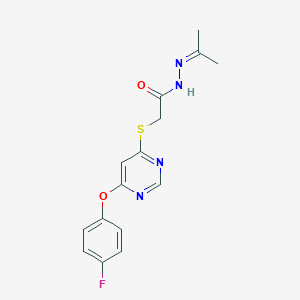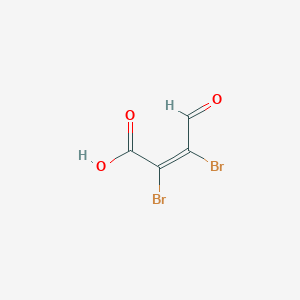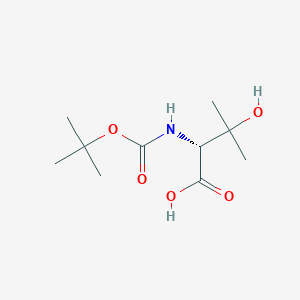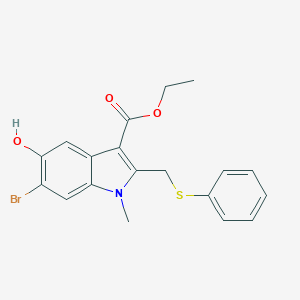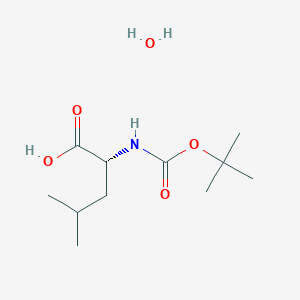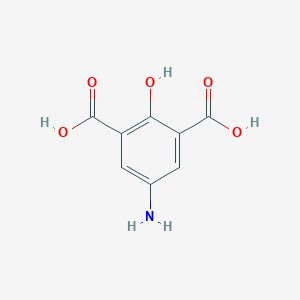![molecular formula C21H17N B152262 4-[4-(4-Ethylphenyl)phenyl]benzenecarbonitrile CAS No. 133792-15-1](/img/structure/B152262.png)
4-[4-(4-Ethylphenyl)phenyl]benzenecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(4-Ethylphenyl)phenyl]benzenecarbonitrile, commonly known as EPPB, is a chemical compound that has gained significant attention in the field of scientific research. EPPB is a member of the benzenecarbonitrile family, which is known for its potential use in the development of new drugs and pharmaceuticals.
作用機序
The mechanism of action of EPPB is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. Specifically, EPPB has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation. By inhibiting CK2, EPPB may be able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
EPPB has been found to have a number of biochemical and physiological effects, including anti-tumor, anti-cancer, and anti-inflammatory properties. EPPB has also been shown to have antioxidant properties, which could make it useful in the prevention of oxidative stress-related diseases.
実験室実験の利点と制限
One of the advantages of using EPPB in lab experiments is its potential use as a drug and pharmaceutical. Additionally, EPPB is relatively easy to synthesize and can be produced in large quantities. However, there are also some limitations to using EPPB in lab experiments. For example, EPPB is not very soluble in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are a number of potential future directions for research involving EPPB. One area of focus could be the development of new cancer therapies based on EPPB. Additionally, further research could be done to better understand the mechanism of action of EPPB and its potential use in the treatment of inflammatory diseases. Finally, research could be done to improve the solubility of EPPB in water, which could make it easier to work with in lab experiments.
合成法
EPPB can be synthesized using a variety of methods, including Suzuki coupling, Sonogashira coupling, and Stille coupling. The most common method of synthesizing EPPB is through the Suzuki coupling reaction, which involves the reaction of 4-bromo-1-ethylbenzene with 4-bromo-1-phenylbenzene in the presence of a palladium catalyst.
科学的研究の応用
EPPB has been the subject of numerous scientific research studies due to its potential use as a drug and pharmaceutical. EPPB has been shown to have anti-tumor and anti-cancer properties, making it a promising candidate for the development of new cancer therapies. Additionally, EPPB has been found to have anti-inflammatory properties, which could make it useful in the treatment of various inflammatory diseases.
特性
IUPAC Name |
4-[4-(4-ethylphenyl)phenyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N/c1-2-16-3-7-18(8-4-16)20-11-13-21(14-12-20)19-9-5-17(15-22)6-10-19/h3-14H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBZCOSZOOUKNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

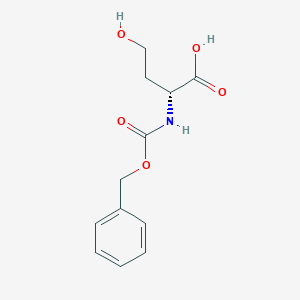

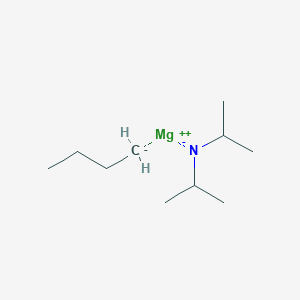
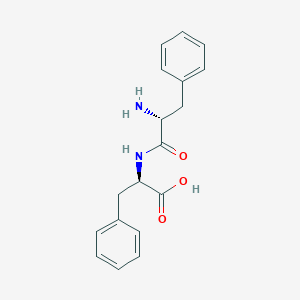
![6-Amino-2-[bis(carboxymethyl)amino]hexanoic acid](/img/structure/B152195.png)
